molecular formula C26H20ClN3O3 B2923609 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866864-91-7

5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2923609
CAS No.: 866864-91-7
M. Wt: 457.91
InChI Key: VJQOTCWMZYASOD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline class, characterized by a fused tricyclic framework incorporating a pyrazole ring, a quinoline moiety, and a [1,3]dioxolo group. The substitution pattern includes a 4-chlorobenzyl group at position 5 and a 4-ethoxyphenyl group at position 2. These substituents modulate electronic, steric, and pharmacokinetic properties, making the compound relevant for pharmaceutical and materials science applications .

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQOTCWMZYASOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H20ClN3O3
  • Molecular Weight : 389.84 g/mol

The presence of the 4-chlorobenzyl and 4-ethoxyphenyl moieties contributes to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. In vitro assays demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data against selected cancer cell lines:

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundNUGC-3< 8Topoisomerase II inhibition
Compound AHCT-15< 10Apoptosis induction
Compound BPC-3< 7Cell cycle arrest

The compound's mechanism of action primarily involves the inhibition of topoisomerase II , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts DNA repair processes in cancer cells, leading to increased apoptosis.

Case Studies

  • In Vitro Study on NUGC-3 Cells : A study examined the effects of the compound on NUGC-3 gastric cancer cells. Results showed a significant reduction in cell viability at concentrations below 8 µM, indicating potent anticancer activity (see Table above) .
  • Topoisomerase Inhibition Assay : The compound was tested alongside known inhibitors such as etoposide. It demonstrated comparable inhibition patterns against topoisomerase IIα at a concentration of 100 µM, confirming its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physical Property Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound: 5-(4-Chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline 5: 4-Cl-benzyl; 3: 4-OEt-phenyl 469.5 (calc.) Not reported Chloro, ethoxy, dioxolo
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2: 4-Cl-phenyl; 3: 4-OMe-phenyl 384.87 223–225 Chloro, methoxy, amino
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) 7: COOEt; 5: quinolin-3-yl 410.43 248–251 Ester, quinoline, oxo
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 5: 4-F-benzyl; 3: 3,4-diMe-phenyl 439.49 Not reported Fluoro, dimethyl, dioxino
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 3: 4-OEt-phenyl; 5: 3-OMe-benzyl; 7,8: OMe 469.5 Not reported Ethoxy, methoxy (×3)
Physicochemical Properties
  • Molecular Weight : The target compound (469.5 g/mol) is heavier than analogues like 4k (384.87 g/mol) due to the dioxolo ring and ethoxy substituent .
  • Lipophilicity : The ethoxy group (logP ~1.3) in the target compound enhances lipophilicity compared to methoxy (logP ~0.7) but less than chloro (logP ~2.0). This is consistent with XLogP3 values of 4.5 for similar dimethoxy derivatives .
  • Thermal Stability : High melting points (223–251°C) in analogues suggest rigid fused-ring systems, though the target compound’s melting point is unreported .
Electronic and Steric Effects
  • Chlorobenzyl vs.
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound offers greater metabolic stability than methoxy due to reduced oxidative susceptibility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Multi-step synthesis involving cyclocondensation of chlorobenzyl precursors with ethoxyphenyl intermediates is typical. Key steps include:

  • Using ethanol or dichloromethane as solvents for coupling reactions (60–80°C, 12–24 hours).
  • Catalytic bases like triethylamine to enhance nucleophilic substitution efficiency.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol .
  • Monitor reaction progress with TLC and optimize stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) to mitigate side products.

Q. How can the molecular structure be unambiguously confirmed?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for substituent-specific shifts (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • X-ray crystallography : Resolve crystal lattice disorders by refining data with SHELXL and validate bond lengths/angles against similar fused heterocycles (mean C–C bond: 1.39–1.42 Å) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 420–450 range) and fragmentation patterns .

Q. What methodologies are recommended for assessing purity?

  • HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v); purity >95% is required for biological assays .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation) .
  • Melting point consistency : Sharp melting points (±2°C) indicate homogeneity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified chlorobenzyl/ethoxy groups (e.g., fluorophenyl, methoxy variants) and test biological activity (e.g., IC50_{50}) .
  • Pharmacophore modeling : Use MOE or Schrödinger Suite to identify critical hydrogen-bond acceptors (e.g., dioxolo oxygen) and hydrophobic regions .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Solvent effects : Repeat experiments in deuterated DMSO or CDCl3_3 to assess tautomerism or aggregation .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., pyrazoloquinoline ring protons) .
  • Impurity profiling : Isolate byproducts via preparative TLC and characterize to identify competing reaction pathways .

Q. What strategies are effective for molecular docking studies targeting fused heterocycles?

  • Ligand preparation : Generate 3D conformers with Open Babel, optimizing charges and tautomeric states .
  • Binding site analysis : Use AutoDock Vina to dock into kinase domains (e.g., CDK2), validating poses with known inhibitors .
  • Interaction mapping : Highlight key residues (e.g., Asp86 for hydrogen bonding) and calculate binding energies (ΔG ≤ −8 kcal/mol) .

Q. How do solvent polarity and temperature affect reactivity in heterocyclic fusion reactions?

  • Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, improving yields by 15–20% compared to THF .
  • High temperatures (80–100°C) accelerate ring closure but may degrade ethoxy groups; monitor via in-situ FTIR for carbonyl intermediates .
  • Kinetic studies : Use Arrhenius plots to determine activation energy (Ea_a ~50–70 kJ/mol) for rate-limiting steps .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) for 24–72 hours; analyze degradation via HPLC (e.g., hydrolysis of ester groups at pH >7) .
  • Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS for radical-mediated decomposition .
  • Thermal stability : DSC/TGA analysis to identify decomposition thresholds (>200°C typical for fused heterocycles) .

Q. What crystallographic challenges arise with polycyclic systems, and how are they addressed?

  • Disordered atoms : Refine using PART instructions in SHELXL, constraining thermal parameters for overlapping moieties (e.g., chlorobenzyl groups) .
  • Twinned crystals : Apply TWIN/BASF commands during data integration .
  • Validation : Cross-check with CCDC databases for similar structures (e.g., pyrazoloquinoline derivatives) .

Q. How to assess in vitro biological activity while minimizing cytotoxicity?

  • Dose-response assays : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (1–100 µM range) with cisplatin controls .
  • Selectivity indices : Compare IC50_{50} values in normal vs. malignant cells (e.g., HEK293 vs. HepG2) .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

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